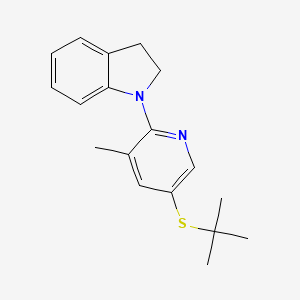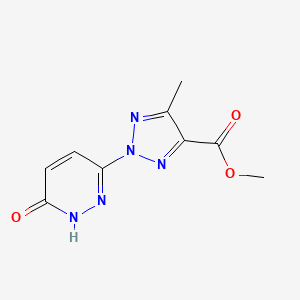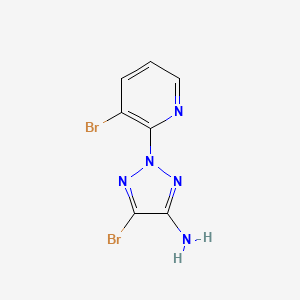
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that features both bromine and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyridine derivatives followed by cyclization reactions to form the triazole ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents are often employed to scale up the production while maintaining safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states, and reduction reactions can be used to modify the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like bromine and chlorine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Applications De Recherche Scientifique
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-fluoropyridine: Similar in structure but contains a fluorine atom instead of a second bromine atom.
5-Bromo-2-chloropyridine: Contains a chlorine atom instead of a second bromine atom.
Uniqueness
5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is unique due to the presence of both bromine atoms and the triazole ring, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding or specific electronic properties .
Propriétés
Formule moléculaire |
C7H5Br2N5 |
|---|---|
Poids moléculaire |
318.96 g/mol |
Nom IUPAC |
5-bromo-2-(3-bromopyridin-2-yl)triazol-4-amine |
InChI |
InChI=1S/C7H5Br2N5/c8-4-2-1-3-11-7(4)14-12-5(9)6(10)13-14/h1-3H,(H2,10,13) |
Clé InChI |
RRFAZAWLXHXIKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N2N=C(C(=N2)Br)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


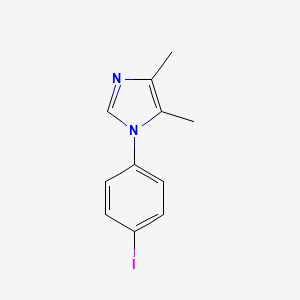


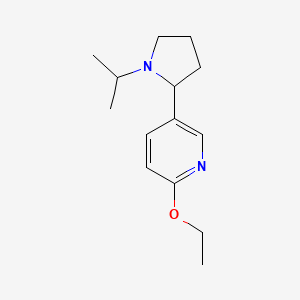


![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
